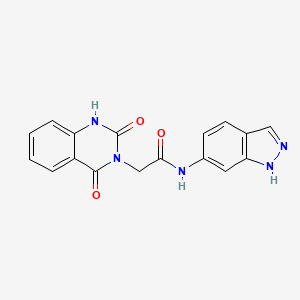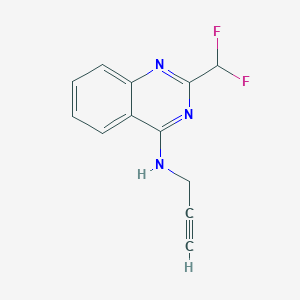
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide, commonly known as AT-1012, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. AT-1012 is a small molecule inhibitor that has been shown to have potent antitumor activity in preclinical studies.
科学的研究の応用
Enzyme Inhibition
Isoquinolinesulfonamides, such as KN-93, have been identified as potent inhibitors of Ca2+/calmodulin-dependent protein kinase II (CaMKII), impacting neurotransmitter synthesis and enzyme activity regulation in neural cells. This inhibition can be crucial for studying neurotransmitter pathways and developing treatments for neurological disorders (Sumi et al., 1991). Similarly, other sulfonamide derivatives have shown selective inhibition against acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases like Alzheimer's, indicating potential therapeutic applications (Soyer et al., 2016).
Antimicrobial Activity
Certain benzenesulfonamide derivatives exhibit significant antimicrobial properties, which can be beneficial for developing new antibiotics or antifungal agents. For instance, novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamides and their metal complexes have shown higher antimicrobial activity compared to their parent compounds, suggesting their potential in combating microbial infections (Vanparia et al., 2010).
Drug Discovery and Development
The structural and functional insights gained from studying isoquinolinesulfonamides and their interactions with biological molecules can inform drug discovery and development processes. For example, the inhibition of protein kinase C by specific sulfonamide derivatives has been linked to cell differentiation and reduced DNA synthesis in neuroblastoma cells, highlighting potential strategies for cancer treatment (Miñana et al., 1990).
Molecular Docking and Computational Studies
Molecular docking studies of sulfonamide derivatives have provided insights into their interactions with various enzymes and biological targets, aiding in the design of more effective and selective inhibitors. This computational approach can be applied to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide to predict its binding affinities and potential biological activities (Soyer et al., 2016).
特性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-11(22)21-7-6-12-2-4-15(8-13(12)10-21)20-25(23,24)17-9-14(18)3-5-16(17)19/h2-5,8-9,20H,6-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAUXWUQWMZIRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

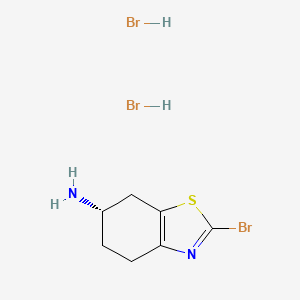
![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)


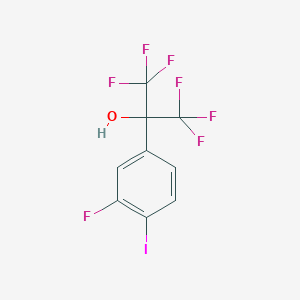
![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2367532.png)
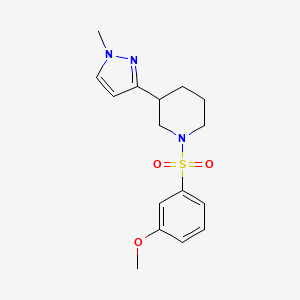
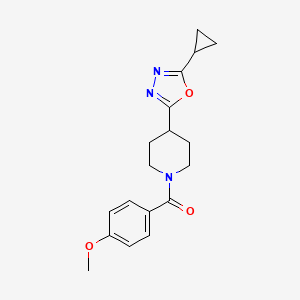
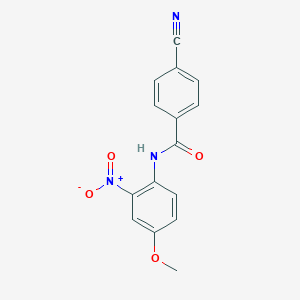
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2367542.png)
![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2367543.png)
![4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2367544.png)
